Etravirine-d6: A Technical Guide for Researchers
Etravirine-d6: A Technical Guide for Researchers
This guide provides an in-depth overview of Etravirine-d6, a deuterated internal standard essential for the accurate quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. Designed for researchers, scientists, and drug development professionals, this document outlines key physicochemical properties, analytical methodologies, and the biological context of its parent compound, Etravirine.
Core Physicochemical Data
Quantitative data for Etravirine-d6 and its parent compound are summarized below. The use of a deuterated standard like Etravirine-d6 is critical in mass spectrometry-based bioanalytical methods to correct for matrix effects and variations in sample processing, ensuring high precision and accuracy.
| Property | Etravirine-d6 | Etravirine |
| CAS Number | 1142096-06-7[1] | 269055-15-4 |
| Molecular Formula | C₂₀H₉D₆BrN₆O[1] | C₂₀H₁₅BrN₆O |
| Molecular Weight | 441.3 g/mol [1][2] | 435.28 g/mol |
| IUPAC Name | 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d₃)-benzonitrile | 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile |
Mechanism of Action and Resistance
Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) of HIV-1, a critical enzyme for viral replication.[3] It binds to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This allosteric inhibition prevents the conversion of viral RNA into DNA, a key step in the HIV-1 life cycle.
A key feature of Etravirine is its molecular flexibility, which allows it to bind to the RT enzyme in multiple conformations. This adaptability enables it to maintain activity against many HIV-1 strains that have developed resistance to first-generation NNRTIs through mutations like K103N and Y181C. However, the accumulation of multiple NNRTI resistance-associated mutations can reduce its efficacy.
Pharmacokinetics and Metabolism
Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically by CYP3A4, CYP2C9, and CYP2C19. The major metabolic pathway involves the oxidation of the dimethylbenzonitrile moiety. The resulting metabolites are significantly less active against reverse transcriptase than the parent compound. Due to its metabolism by CYP enzymes, Etravirine has the potential for drug-drug interactions with other medications that are substrates, inducers, or inhibitors of these enzymes.
Experimental Protocol: Quantification of Etravirine in Plasma by LC-MS/MS
This section details a representative experimental protocol for the quantification of Etravirine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing Etravirine-d6 as the internal standard. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring.
1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the determination of Etravirine concentrations in rat or human plasma.
2. Materials and Reagents:
-
Etravirine reference standard
-
Etravirine-d6 (Internal Standard, IS)
-
HPLC-grade Methanol, Acetonitrile, and Ethyl Acetate
-
Formic Acid and Ammonium Acetate
-
Control (blank) rat or human plasma
-
Deionized water
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 HPLC column (e.g., XTerra MS C18)
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Etravirine and Etravirine-d6 in a suitable solvent like methanol.
-
Working Solutions: Prepare serial dilutions of the Etravirine stock solution to create calibration standards (e.g., 1 to 100 ng/mL). Prepare a working solution of Etravirine-d6.
-
Calibration Standards and Quality Controls (QCs): Spike blank plasma with the appropriate working solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add the internal standard (Etravirine-d6).
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
5. LC-MS/MS Conditions:
-
Mobile Phase: A gradient elution using a mixture of 2 mM ammonium acetate with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Flow Rate: 300 µL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Etravirine transition: m/z 435.9 → 163.6
-
Etravirine-d6 transition: (Adjust for mass difference, e.g., m/z 440.1 → product ion)
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Etravirine to Etravirine-d6 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of Etravirine in the unknown samples and QCs from the calibration curve.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of etravirine with once-daily and twice-daily dosing | HIV i-Base [i-base.info]
- 3. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
